trans-Resveratrol 3-O-glucuronide

Description

Contextualization within Resveratrol (B1683913) Metabolism Research

When resveratrol is consumed, it is rapidly and extensively metabolized by the body, particularly in the intestines and liver. nih.govnih.gov This metabolic process, known as glucuronidation, attaches a glucuronic acid molecule to the resveratrol structure, making it more water-soluble and easier to excrete. ontosight.ai This results in a low oral bioavailability of the parent compound, resveratrol, with some studies reporting it as less than 1%. nih.govnih.gov

The primary metabolites formed are resveratrol glucuronides and resveratrol sulfates. nih.gov trans-Resveratrol 3-O-glucuronide is one of the two major monoglucuronide isomers, the other being trans-resveratrol 4'-O-glucuronide. rsc.orgnih.gov Studies using human liver microsomes have examined the biotransformation of resveratrol into these glucuronide conjugates. nih.gov In fact, after oral administration, the concentrations of these conjugated metabolites in plasma are significantly higher than that of free resveratrol. nih.govbiomolther.orgnih.gov In some animal models, such as rats and pigs, resveratrol-3-O-glucuronide is the most abundant circulating metabolite. nih.gov This metabolic pathway is a central focus of research aiming to understand how the body processes resveratrol and its derivatives. oup.com

Significance of Conjugated Metabolites in Bioactivity Studies

Initially, it was widely believed that the process of glucuronidation rendered xenobiotics and other compounds biologically inactive, preparing them for excretion. rsc.orgrsc.org However, a growing body of evidence suggests that these conjugated metabolites, including this compound, may possess biological activity of their own. rsc.orgrsc.org This has led to a shift in perspective, with researchers now investigating the potential for these metabolites to contribute to the health effects associated with resveratrol. nih.govrsc.org

The high plasma concentrations of resveratrol metabolites compared to the parent compound make them critical subjects of study. nih.govbiomolther.org It is hypothesized that these metabolites could be delivered to target tissues where they may exert their effects directly or be converted back to the parent compound, resveratrol. nih.gov Research has indicated that resveratrol metabolites may retain some of the antioxidant and anti-inflammatory properties of resveratrol, and they are also being investigated for other potential biological activities such as antiproliferative effects. ontosight.aisigmaaldrich.comrsc.org For instance, studies have explored the activities of sulfate-conjugated resveratrol metabolites, with some showing effects like the inhibition of cyclooxygenases (COX-1 and COX-2) and NFκB induction. acs.orgcapes.gov.br

Evolution of Research Interest in this compound

The scientific journey of resveratrol began with its isolation in 1939, but it gained significant attention nearly 60 years later as a promising bioactive compound. biomolther.orgnih.govresearchgate.net Early research predominantly focused on the pharmacological activities of the parent compound, resveratrol. biomolther.orgresearchgate.net However, as the understanding of its pharmacokinetics grew, particularly its rapid metabolism and low bioavailability, the focus of research began to expand. nih.govresearchgate.net

The realization that metabolites like this compound are present in the bloodstream at much higher concentrations than resveratrol itself prompted a surge in research interest in these conjugated forms. biomolther.orgnih.govyoutube.com This shift is reflected in the increasing number of studies dedicated to synthesizing, identifying, and evaluating the biological activities of resveratrol metabolites. rsc.orgacs.org Researchers are now actively investigating the stability and potential biological roles of these glucuronides, moving beyond the initial belief that they were merely inactive byproducts of metabolism. rsc.orgrsc.org This evolution in research highlights a more nuanced understanding of how resveratrol and its metabolites may impact human health.

Research Findings on this compound

| Study Focus | Key Findings | Reference |

| Metabolism in Humans | This compound is a major metabolite of resveratrol found in human plasma after consumption. | ontosight.ai |

| In Vitro Metabolism | Human liver microsomes are used to study the biotransformation of resveratrol into its 3-O-glucuronide and 4'-O-glucuronide conjugates. | nih.gov |

| Aqueous Stability | Studies on the aqueous stability of resveratrol monoglucuronides revealed differences in their properties, including the ready E/Z isomerization of the 3-glucuronide. | rsc.orgresearchgate.net |

| Pharmacokinetics in Rats | Following administration of trans-resveratrol-3-O-glucoside, trans-resveratrol-3-O-glucuronide was a major metabolite with significantly higher concentrations in plasma, urine, and bile compared to the parent compounds. | nih.gov |

| Potential Bioactivity | It is thought to possess potentially valuable biological activities, such as antiproliferative properties, similar to resveratrol itself. | sigmaaldrich.comrsc.orgrsc.org |

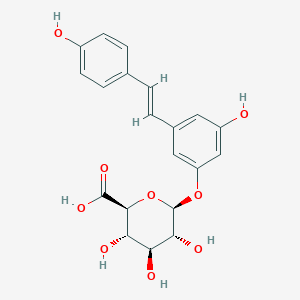

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-OTPOQTMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693973 | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-17-0 | |

| Record name | Resveratrol 3-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387372-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol-3-o-beta-D-glucuronide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resveratrol-3-O-β-D-Glucuronide, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Biotransformation Pathways of Trans Resveratrol 3 O Glucuronide

Glucuronidation as a Major Metabolic Pathway

Glucuronidation is a crucial phase II metabolic process that enhances the water solubility of various compounds, facilitating their excretion from the body. ontosight.ai In the case of trans-resveratrol, glucuronidation is a predominant metabolic route, leading to the formation of two main isomers: trans-resveratrol 3-O-glucuronide and trans-resveratrol 4'-O-glucuronide. nih.gov This process occurs in various tissues, including the liver and the gastrointestinal tract. nih.govnih.gov

Enzymatic Formation by UDP-Glucuronosyltransferases (UGTs)

The enzymatic conjugation of glucuronic acid to resveratrol (B1683913) is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes play a pivotal role in the metabolism of a wide array of xenobiotics and endogenous compounds. Several UGT isoforms have been identified as being active in the glucuronidation of trans-resveratrol. nih.govnih.gov

The UGT1A1 isoform is a key enzyme in the formation of this compound. nih.govcaymanchem.com Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that UGT1A1 is primarily responsible for the glucuronidation at the 3-hydroxyl position of trans-resveratrol. nih.govnih.gov This isoform is also known for its role in bilirubin (B190676) conjugation. nih.gov

Besides UGT1A1, other isoforms from the UGT1A family are also involved in the glucuronidation of trans-resveratrol. UGT1A9 and UGT1A10 have been shown to be active towards both trans- and cis-isomers of resveratrol. nih.govnih.gov Specifically, UGT1A9 is primarily responsible for the formation of the 4'-O-glucuronide, but also demonstrates considerable activity towards the 3-hydroxyl position. nih.gov UGT1A10 also contributes to the formation of both glucuronide isomers. nih.govnih.gov Other isoforms like UGT1A6 and UGT1A7 show some activity, though their roles can be more specific to the resveratrol isomer. nih.govnih.gov For instance, UGT1A6 activity is more restricted to cis-resveratrol. nih.gov UGT isoforms from other families, such as UGT2B7 and UGT2B15, exhibit very low activity and are primarily restricted to the cis-isomer. nih.gov

Regioselective and Stereospecific Aspects of Glucuronidation

The glucuronidation of resveratrol is both regioselective and stereospecific. nih.gov Regioselectivity is evident in the preferential formation of glucuronides at the 3- and 4'-hydroxyl positions. nih.gov In human liver microsomes, the formation of the 3-O-glucuronide occurs at a higher rate than the 4'-O-glucuronide. nih.gov Stereospecificity is observed in the different rates of glucuronidation between the trans- and cis-isomers of resveratrol, with the cis-isomer generally being glucuronidated at a faster rate. nih.gov The 3-position is the preferred site of glucuronidation for both isomers. nih.gov

Interplay with Concurrent Metabolic Transformations

The metabolism of resveratrol is not limited to glucuronidation. It occurs in conjunction with other phase II metabolic pathways, primarily sulfation and, to a lesser extent, methylation.

Relationship with Sulfation and Methylation Pathways

Methylation of resveratrol, which involves the addition of a methyl group, can also occur. This process can enhance the bioavailability of resveratrol derivatives. researchgate.netnih.gov While less predominant than glucuronidation and sulfation, methylation contributes to the complex metabolic fate of resveratrol. Studies have shown that resveratrol can influence DNA methylation patterns, suggesting a broader role in epigenetic regulation. mdpi.complos.org

The interplay between these pathways is complex. For instance, in flavonoids, glucuronidation and sulfation can have different positional preferences, with glucuronidation favoring the 3-OH and 7-OH positions, while sulfation prefers the 4'-OH and 7-OH positions. nih.gov Generally, glucuronidation rates are significantly faster than sulfation rates for many flavonoids. nih.gov

Table of Research Findings on UGT Isoform Activity in trans-Resveratrol Glucuronidation

| UGT Isoform | Primary Product with trans-Resveratrol | Relative Activity | Reference |

| UGT1A1 | This compound | High | nih.govnih.govcaymanchem.com |

| UGT1A9 | trans-Resveratrol 4'-O-glucuronide | High | nih.govnih.gov |

| UGT1A10 | trans-Resveratrol 3-O- and 4'-O-glucuronides | Active | nih.govnih.govnih.gov |

| UGT1A7 | This compound | Active | nih.govnih.gov |

| UGT1A6 | Primarily active with cis-resveratrol | Low with trans-resveratrol | nih.gov |

| UGT1A3 | Minimal activity | Detectable | nih.gov |

| UGT2B7 | Primarily active with cis-resveratrol | Very Low | nih.gov |

| UGT2B15 | Primarily active with cis-resveratrol | Very Low | nih.gov |

Contribution of Gut Microbiota to Overall Resveratrol Metabolism

The gut microbiota plays a crucial role in the biotransformation of resveratrol and its metabolites, including this compound. frontiersin.orgnih.gov Upon oral consumption, resveratrol and its conjugated forms, such as glucuronides and sulfates, enter the gastrointestinal tract. mdpi.com A portion of these compounds can be absorbed in the small intestine, while the remainder travels to the large intestine. mdpi.com Here, the gut microbiota extensively metabolizes them. frontiersin.orgnih.gov

Comparative Metabolic Profiles Across Species

The metabolism of resveratrol, leading to the formation of this compound and other derivatives, exhibits notable differences across various animal species. These variations are observed in the types and quantities of metabolites produced, as well as the enzymatic kinetics involved.

Metabolism in Rodent Models (e.g., Rats, Mice)

In rodent models, resveratrol undergoes rapid and extensive metabolism. Following administration, trans-resveratrol-3-O-glucuronide and trans-resveratrol-3-sulfate are identified as the most abundant metabolites in rat urine and mouse serum. researchgate.net Studies using rat and mouse liver microsomes show that resveratrol is almost exclusively conjugated at the 3-hydroxyl position. nih.govjst.go.jp This contrasts with humans and dogs, where conjugation also occurs at the 4'-position. nih.gov

A key characteristic of rodent metabolism is that the glucuronidation of resveratrol appears to be independent of the substrate concentration. nih.govjst.go.jp Rodent microsomes glucuronidate approximately 90% of the available resveratrol, regardless of its concentration. nih.govjst.go.jp The enzyme kinetics in rodent microsomes also differ, with both resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G) formation exhibiting auto-activation kinetics. nih.gov In studies with rats that have induced metabolic syndrome, resveratrol administration has been shown to improve the lipid profile and glucose tolerance, indicating its metabolic effects in this species. nih.govnih.gov

| Metabolite | Rodent Model | Location Found | Key Findings |

| trans-Resveratrol-3-O-glucuronide | Rat, Mouse | Urine, Serum, Liver | Most abundant glucuronide metabolite. researchgate.net Formation shows auto-activation kinetics. nih.gov |

| trans-Resveratrol-3-sulfate | Rat, Mouse | Urine, Serum, Liver | One of the most abundant metabolites alongside the 3-O-glucuronide. researchgate.net |

| Dihydroresveratrol (B186802) (DHR) | Mouse | Tissues, GIT, Urine | Derived from gut microbiota; more abundant than resveratrol itself. frontiersin.org |

| Lunularin (LUN) | Mouse | Tissues, GIT | Derived from gut microbiota. frontiersin.org |

Metabolism in Non-Human Primate Models (e.g., Mouse Lemurs, Monkeys)

Studies in non-human primates provide valuable insights into resveratrol metabolism in species phylogenetically closer to humans. In the grey mouse lemur (Microcebus murinus), resveratrol is quickly metabolized after oral administration. plos.org The most concentrated metabolite found in the plasma is trans-resveratrol-3-O-ß-D-glucuronide. plos.org Trans-resveratrol-3-sulfate is also present but at concentrations approximately six times lower. plos.org Interestingly, while free dihydroresveratrol (DHR) was not detected in the plasma shortly after intake, its hydrophilic metabolites were present 24 hours later, suggesting a role for gut microbiota in its formation over time. plos.org Despite the phylogenetic proximity to humans, the metabolic profile of resveratrol in mouse lemurs appears more similar to that of mice. plos.org

In other non-human primate studies, such as those involving rhesus monkeys, research has often focused on the metabolic effects of resveratrol, like improvements in cardiovascular health and mitigation of diet-induced changes in islet function, rather than detailed metabolite profiling. nih.govfoundmyfitness.com One study characterized the metabolites of trans-resveratrol-3-O-glucoside (a related compound) in monkeys, identifying resveratrol, resveratrol glucuronides, and sulfates as products. tandfonline.com

| Metabolite | Primate Model | Location Found | Key Findings |

| trans-Resveratrol-3-O-ß-D-glucuronide | Grey Mouse Lemur | Plasma | The most concentrated metabolite observed. plos.org |

| trans-Resveratrol-3-sulfate | Grey Mouse Lemur | Plasma | Found at concentrations six times lower than the 3-O-glucuronide. plos.org |

| Dihydroresveratrol (DHR) metabolites | Grey Mouse Lemur | Plasma | Present 24 hours after intake, suggesting delayed gut microbiota action. plos.org |

| trans-Resveratrol-4'-O-glucuronide | Monkey | Not specified | Identified as a metabolite of trans-resveratrol-3-O-glucoside. tandfonline.com |

| trans-Resveratrol-3-sulfate | Monkey | Not specified | Identified as a metabolite of trans-resveratrol-3-O-glucoside. tandfonline.com |

Metabolism in Canine Models

In dogs, ingested trans-resveratrol is absorbed and undergoes subsequent glucuronidation and sulfation. creature-companions.inresearchgate.net Research using canine liver microsomes shows that about 65% of the applied resveratrol is converted to its glucuronide conjugates, R3G and R4'G. nih.govjst.go.jpmdpi.com Unlike in rodents, this glucuronidation efficiency in dogs is significantly reduced when the substrate concentration is increased, a pattern that is more similar to humans. nih.govjst.go.jp

Furthermore, canine livers, like human livers, produce both resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide, with a ratio of approximately 5:1 (R3G:R4'G). nih.gov This contrasts with rodent liver microsomes, which almost exclusively form the 3-O-glucuronide. nih.govjst.go.jp These similarities in metabolic pathways and enzyme kinetics suggest that the dog may be a more representative animal model for human resveratrol glucuronidation than rodents. nih.gov

| Metabolite | Location Found | Key Findings |

| trans-Resveratrol-3-O-glucuronide (R3G) | Liver Microsomes, Plasma | Major glucuronide metabolite. nih.gov Ratio of R3G to R4'G is approximately 5:1. nih.gov |

| trans-Resveratrol-4'-O-glucuronide (R4'G) | Liver Microsomes, Plasma | Produced in smaller quantities compared to R3G. nih.gov |

| Resveratrol Sulfates | Plasma, Urine | Found in plasma and is a major excretory form in urine. creature-companions.inresearchgate.net |

Glucuronidation Activity in Human In Vitro Systems (e.g., Liver Microsomes)

In vitro studies using human liver and intestinal microsomes have precisely characterized the glucuronidation of resveratrol. nih.gov These systems form two primary glucuronide conjugates: trans-resveratrol-3-O-glucuronide (R3G) and trans-resveratrol-4'-O-glucuronide (R4'G). nih.govresearchgate.net The formation of these metabolites is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. UGT1A1 is predominantly responsible for creating R3G, while UGT1A9 is the primary enzyme for R4'G formation. nih.govlacienciadelvino.comnih.gov

Interestingly, human intestinal microsomes exhibit a much higher capacity for resveratrol glucuronidation—up to 10-fold higher—than liver microsomes. nih.govresearchgate.net The enzyme kinetics in human liver microsomes show a pattern of substrate inhibition for R3G formation at higher resveratrol concentrations, while R4'G formation follows standard Michaelis-Menten kinetics. nih.gov This substrate inhibition leads to decreased clearance at higher concentrations. nih.gov This metabolic pattern in human microsomes is closely mirrored by canine microsomes but differs significantly from rodent models. nih.govjst.go.jp

| System | Enzyme | Metabolite Formed | Kinetic Parameter (Km) | Key Findings |

| Human Liver & Intestinal Microsomes | UGT1A1 | trans-Resveratrol-3-O-glucuronide | 149 µM | UGT1A1 is the primary enzyme for 3-O-glucuronidation. nih.gov |

| Human Liver & Intestinal Microsomes | UGT1A9 | trans-Resveratrol-4'-O-glucuronide | 365 µM | UGT1A9 is the primary enzyme for 4'-O-glucuronidation. nih.gov |

Pharmacokinetics and Disposition of Trans Resveratrol 3 O Glucuronide in Pre Clinical Models

Systemic Exposure and Absorption Kinetics in Animal Models

Following administration of its parent compound, trans-resveratrol, the metabolite trans-resveratrol 3-O-glucuronide demonstrates significant systemic exposure in animal models. It is a major metabolite of trans-resveratrol and is readily detected in the bloodstream after administration. nih.govnih.gov

Time to Peak Plasma Concentration (Tmax) in Rodents

In rodents, this compound generally reaches its peak plasma concentration (Tmax) rapidly. Studies in mice have shown that the Tmax for this metabolite is approximately 0.25 hours. bioperine.jp In both rats and mice, predicted Tmax values for this compound were found to be less than or equal to 263 minutes following oral gavage administration of trans-resveratrol. nih.gov

Table 1: Tmax of this compound in Rodents

| Animal Model | Tmax (hours) |

| Mice | 0.25 |

| Rats | ≤ 4.38 |

Tissue Distribution and Retention in Animal Organs

Relative Plasma Concentrations Compared to Parent Resveratrol (B1683913)

The plasma concentrations of this compound are markedly higher than those of the parent compound, trans-resveratrol. nih.gov Following both intravenous and oral administration of trans-resveratrol in rats and mice, the systemic exposure, based on the area under the curve (AUC), is significantly greater for trans-resveratrol-3-O-β-D-glucuronide compared to trans-resveratrol. nih.gov This indicates extensive and rapid conversion of trans-resveratrol to its glucuronidated form.

Distribution Patterns in Specific Tissues (e.g., Liver, Kidney, Brain, Gastrointestinal Tract)

Studies in rats have shown that the major distribution of trans-resveratrol and its metabolites, including this compound, is in the digestive tract. nih.gov Research investigating the distribution of radiolabeled trans-resveratrol in rats revealed that at 2 hours post-administration, the highest concentrations of radioactivity were found in the plasma, liver, and kidneys. researchgate.netcambridge.org Specifically, resveratrol-glucuronide was identified as the major metabolite in the plasma at this time point. researchgate.netcambridge.org In a study using pigs as a model, trans-resveratrol-3-O-glucuronide was the most abundant metabolite found in various fluids and organs. nih.gov The distribution also included the gastrointestinal tract, with dihydroresveratrol (B186802), another metabolite, being predominant in the cecum, colon, and rectum. nih.gov

Excretion Pathways and Metabolite Recovery in Animal Models (e.g., Renal, Biliary, Fecal)

In animal models, trans-resveratrol and its metabolites are primarily excreted through renal and biliary pathways. A study in rats demonstrated that after intragastric administration of trans-resveratrol-3-O-glucoside, which is metabolized to trans-resveratrol and then to trans-resveratrol-3-O-glucuronide, the main route of excretion was via the kidneys in the form of trans-resveratrol-3-O-glucuronide. nih.gov This accounted for 52.8% of the administered dose within 72 hours. nih.gov In pigs, approximately 7.7% of the administered trans-resveratrol was recovered in the urine and 1.2% in the bile, largely as metabolites. nih.gov Fecal excretion also plays a role, with studies in dogs showing hydrolysis of glucuronide metabolites in the gut and subsequent fecal excretion of the parent compound. nih.gov

Evidence of Enterohepatic Recirculation in Pre-clinical Species

Evidence suggests that trans-resveratrol and its metabolites, including this compound, undergo enterohepatic recirculation. This process involves the excretion of metabolites into the bile, their subsequent hydrolysis back to the parent compound by gut microbiota, and reabsorption into the systemic circulation. nih.gov In both rats and mice, secondary peaks in the plasma concentration-time profiles of trans-resveratrol and its glucuronide and sulfate (B86663) conjugates have been observed around 640 minutes after oral administration, which is indicative of enterohepatic recirculation. nih.gov The appearance of a long terminal elimination phase for some compounds in intact dogs, which is absent in bile duct-cannulated dogs, further supports the occurrence of enterohepatic circulation. researchgate.net

Biological Activities and Molecular Mechanisms of Trans Resveratrol 3 O Glucuronide

Modulation of Cellular Processes in In Vitro Models

In vitro studies using cell cultures have provided crucial insights into the direct effects of trans-resveratrol 3-O-glucuronide on various cellular processes, independent of its conversion back to the parent compound, resveratrol (B1683913).

This compound has demonstrated the ability to inhibit the growth of cancer cells in laboratory settings. sigmaaldrich.com

Research indicates that this compound exerts anti-proliferative effects on several intestinal cancer cell lines. caymanchem.commedchemexpress.com Studies have shown that this metabolite can inhibit cell growth in a concentration-dependent manner. nih.gov Specifically, its inhibitory capacity has been quantified in various colon cancer cell lines, including Caco-2, HCT-116, and CCL-228, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from approximately 10 to 17 μM. nih.govmedchemexpress.com These findings suggest that the glucuronidated form of resveratrol retains significant anti-proliferative activity. nih.gov While much of the research has focused on colon cancer, the parent compound, resveratrol, has been shown to inhibit the proliferation of breast cancer cells; however, specific data on the direct effects of the 3-O-glucuronide metabolite on breast cancer cell lines is less prevalent in the current literature. nih.govnih.gov

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Caco-2 | Colon Adenocarcinoma | 16.5 | medchemexpress.com |

| HCT-116 | Colon Carcinoma | 10.1 | medchemexpress.com |

| CCL-228 | Colon Adenocarcinoma | 15.8 | medchemexpress.com |

| SW480 | Colon Adenocarcinoma | Not Specified | caymanchem.com |

A key mechanism behind the anti-proliferative effects of this compound is its ability to interfere with the cell cycle, the process through which cells divide and replicate. nih.gov Multiple studies have demonstrated that this metabolite can induce cell cycle arrest, effectively halting the progression of cancer cells through their division cycle. Specifically, treatment with this compound has been shown to cause an arrest at the G0/G1 phase in human colon cancer cell lines such as SW480, Caco-2, and CCL-228. nih.govnih.govcaymanchem.com This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. nih.gov This effect has been linked to the depletion of cyclin D1, a key protein that regulates the transition from the G1 to the S phase. nih.gov

| Cell Line | Cancer Type | Effect | Concentration | Reference |

|---|---|---|---|---|

| SW480 | Colon Adenocarcinoma | G0/G1 Phase Arrest | 30 µM | caymanchem.com |

| Caco-2 | Colon Adenocarcinoma | G1 Arrest | Not Specified | nih.gov |

| CCL-228 | Colon Adenocarcinoma | G1 Arrest | Not Specified | nih.gov |

This compound has been investigated for its role in modulating DNA damage. In a study using Jurkat T cells, a human leukemia cell line, pretreatment with the metabolite was found to protect against DNA damage induced by the chemotherapy drug camptothecin. nih.govnih.gov Camptothecin causes DNA strand breaks by inhibiting the enzyme topoisomerase I. nih.gov The research showed that cells pretreated with this compound exhibited a significant reduction in DNA strand breaks compared to cells treated with the damaging agent alone. nih.govnih.gov This suggests that the glucuronide metabolite may have a protective effect on cellular DNA. Interestingly, while it reduced the initial DNA damage, the metabolite did not alter the percentage of cells undergoing apoptosis (programmed cell death) induced by the treatment. nih.govnih.gov This indicates that this compound can partially protect cells from DNA damage without interfering with the subsequent apoptotic process. nih.gov

Beyond its anti-proliferative effects, this compound also interacts with key enzymes involved in inflammatory pathways. sigmaaldrich.comontosight.ai

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are mediators of inflammation. nih.gov Research has shown that this compound can bind to and inhibit COX-1. caymanchem.com However, its inhibitory effect on this enzyme is considered weak. nih.gov The reported IC₅₀ value for the inhibition of COX-1 is 150 µM. caymanchem.com In the same study, it was noted that the parent compound, resveratrol, and its 4'-O-sulfate metabolite were potent inhibitors of both COX-1 and COX-2, while the 3-O-glucuronide metabolite was a significantly less potent inhibitor of both enzymes. nih.gov This suggests that the specific type of metabolic conjugation plays a crucial role in determining the compound's anti-inflammatory activity via the COX pathway.

Anti-inflammatory Pathways and Enzyme Modulation

Effects on Inflammatory Mediator Production

While research on the direct anti-inflammatory effects of this compound is still developing, some studies suggest it may retain some of the anti-inflammatory properties of resveratrol. ontosight.ai Resveratrol itself is known to inhibit the production of various inflammatory mediators. For instance, it has been shown to decrease the expression of prostaglandin (B15479496) E2, cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

Interestingly, trans-resveratrol-3-O-β-D-glucuronide has been found to bind to COX-1 with a median inhibitory concentration (IC50) of 150 µM. caymanchem.com The parent compound, resveratrol, has demonstrated the ability to reduce serum levels of C-reactive protein (CRP), a key inflammatory marker. nih.gov However, its effect on IL-6 and TNF-α concentrations appears less consistent. nih.gov The extent to which this compound directly mirrors these effects requires further investigation.

Investigation of Antioxidant Capacity

The antioxidant properties of resveratrol are well-documented, and there is evidence to suggest that its metabolites, including this compound, may also contribute to these effects. ontosight.aimdpi.com Resveratrol's ability to scavenge free radicals and upregulate endogenous antioxidant defense systems is a key aspect of its biological activity. mdpi.commdpi.com Studies on resveratrol have shown its capacity to reduce oxidative stress by mitigating the production of reactive oxygen species (ROS) and protecting against DNA damage. nih.gov

While direct, comprehensive studies on the antioxidant capacity of this compound are limited, the potential for it to retain some of the antioxidant activity of its parent compound is an active area of research. ontosight.ai The structural modifications from the glucuronidation process may alter its antioxidant potential compared to resveratrol.

Regulation of Metabolic Pathways in Cellular Systems

This compound has been shown to influence several metabolic pathways in cellular systems, particularly those related to adipocyte function and hepatic metabolism.

Effects on Adipokine Expression and Secretion (e.g., Leptin, Adiponectin, Apelin, Visfatin)

Research has demonstrated that this compound can modulate the expression and secretion of various adipokines, which are signaling molecules produced by adipose tissue that play crucial roles in metabolism and inflammation.

In studies using 3T3-L1 adipocytes, a common cell line for studying fat cell biology, trans-resveratrol-3-O-glucuronide has been shown to have distinct effects on adipokine levels. nih.gov For instance, while resveratrol itself reduces leptin mRNA levels and secretion, its glucuronide metabolite, trans-resveratrol-3-O-glucuronide, has been observed to increase the mRNA levels of apelin and visfatin. nih.gov In mature adipocytes, both resveratrol and its metabolites, including trans-resveratrol-3-O-glucuronide, reduced both the expression and secretion of leptin. nih.gov Furthermore, the glucuronide metabolites increased visfatin mRNA levels in both maturing pre-adipocytes and mature adipocytes. nih.gov

Table 1: Effects of this compound on Adipokine Expression

| Adipokine | Cell Type | Effect on mRNA Expression | Reference |

| Apelin | 3T3-L1 Maturing Pre-adipocytes | Increased | nih.gov |

| Visfatin | 3T3-L1 Maturing Pre-adipocytes | Increased | nih.gov |

| Visfatin | 3T3-L1 Mature Adipocytes | Increased | nih.gov |

| Leptin | 3T3-L1 Mature Adipocytes | Reduced | nih.gov |

Influence on Lipogenic Enzyme Expression (e.g., Fatty Acid Synthase)

This compound has been found to influence the expression of enzymes involved in lipogenesis, the process of synthesizing fatty acids. Specifically, in mature 3T3-L1 adipocytes, trans-resveratrol-3-O-glucuronide has been shown to reduce the mRNA expression of Fatty Acid Synthase (FASN), a key enzyme in this pathway. nih.gov This suggests a potential role for this metabolite in regulating fat storage. In contrast, the parent compound, resveratrol, has been observed to downregulate genes involved in lipid synthesis in pro-inflammatory conditions. nih.gov

Modulation of Pyruvate (B1213749) Production in Hepatic Systems

Studies have indicated that trans-resveratrol-3-O-β-D-glucuronide can influence hepatic metabolism. Specifically, at a concentration of 200 µM, it has been shown to increase pyruvate production in livers isolated from rats. caymanchem.commedchemexpress.com Pyruvate is a critical intermediate in several metabolic pathways, including glucose metabolism.

Engagement with Sirtuin (SIRT1) Pathway

The Sirtuin 1 (SIRT1) pathway is a key regulatory system involved in a wide range of cellular processes, including metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1. nih.govfrontiersin.org This activation is believed to mediate many of resveratrol's beneficial effects, such as its anti-inflammatory and antioxidant properties. nih.govnih.gov

Interaction with Adenosine (B11128) Receptors (e.g., A3 Adenosine Receptors)

Trans-resveratrol-3-O-glucuronide has been identified as a notable modulator of adenosine receptors. Research has pointed to its role in interacting with A3 adenosine receptors (A3AR). nih.gov Studies exploring the effects of resveratrol metabolites on cancer cell growth have suggested a role for A3 adenosine receptors in the inhibitory actions of resveratrol glucuronides. nih.gov In these studies, the growth inhibition caused by resveratrol glucuronides was reversed by an A3 adenosine receptor antagonist, indicating that the metabolite's activity is mediated through this receptor. nih.gov This interaction is crucial, as adenosinergic signaling pathways are implicated in a variety of cellular processes. While the parent compound, resveratrol, is known to interact with A1 and A2A adenosine receptors, the activity of its glucuronidated metabolite at the A3 receptor highlights a distinct mechanistic profile. frontiersin.org

Pre-clinical In Vivo Efficacy and Biological Impact in Animal Models

The in vivo effects of trans-resveratrol-3-O-glucuronide have been investigated in various animal models, providing insight into its biological relevance, particularly in the context of inflammatory diseases.

Comparative Biological Activities of trans-Resveratrol-3-O-glucuronide Versus Unconjugated Resveratrol in Animal Studies

A critical aspect of understanding the biological impact of trans-resveratrol-3-O-glucuronide is comparing its activity to that of unconjugated resveratrol. Due to rapid metabolism, the concentrations of resveratrol's glucuronide and sulfate (B86663) conjugates in plasma are significantly higher than that of the parent compound after administration. researchgate.netontosight.ai This has led to the hypothesis that the in vivo effects attributed to resveratrol may, in fact, be mediated by its metabolites. nih.govnih.gov

Pharmacokinetic studies in rats and mice have shown that after both intravenous and oral administration of resveratrol, the systemic exposure to trans-resveratrol-3-O-glucuronide is substantially greater than that of resveratrol itself. researchgate.net While direct comparative efficacy studies in animal models of arthritis are not extensively detailed in the provided results, the high bioavailability of the glucuronide metabolite compared to the parent compound suggests it is a key player in the in vivo biological effects observed after resveratrol administration. researchgate.netnih.gov The distinct biological activities, such as the interaction with A3 adenosine receptors, further support the notion that trans-resveratrol-3-O-glucuronide has a unique and potent biological role that is not identical to that of unconjugated resveratrol. nih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Resveratrol |

| trans-Resveratrol-3-O-glucoside (piceid) |

| Complete Freund's Adjuvant |

| MRS1191 (A3 adenosine receptor antagonist) |

Table 2: Summary of Research Findings

| Activity / Effect | Subject / Model | Key Finding | Citation |

| Interaction with A3 Adenosine Receptor | Colon cancer cells | The inhibitory effects of resveratrol glucuronides on cell growth were reversed by an A3 adenosine receptor antagonist. | nih.gov |

| Effect in Arthritis Model | Rats with complete Freund's adjuvant-induced arthritis | trans-Resveratrol-3-O-glucuronide increased pyruvate production in isolated livers. | caymanchem.commedchemexpress.com |

| Comparative Bioavailability | Rats and Mice | Systemic exposure (AUC) to trans-resveratrol-3-O-glucuronide is significantly higher than resveratrol after administration. | researchgate.net |

| Metabolite Activity Hypothesis | General | The low bioavailability of resveratrol and the high circulating levels of its metabolites suggest that the metabolites are responsible for in vivo biological effects. | nih.govnih.gov |

Analytical Methodologies for Quantitation of Trans Resveratrol 3 O Glucuronide in Biological Matrices

Liquid Chromatography-Based Techniques

Liquid chromatography stands as the cornerstone for the analysis of trans-Resveratrol 3-O-glucuronide, offering the necessary separation from its parent compound, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for the determination of resveratrol (B1683913) and its metabolites. nih.govresearchgate.net In this technique, a C18 reversed-phase column is commonly employed to separate the analytes. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net

Detection is typically performed at a wavelength of around 325 nm, which allows for the identification of resveratrol and its conjugated metabolites. nih.gov While HPLC-UV is a robust and cost-effective method, its sensitivity may be lower compared to mass spectrometry-based techniques. The limit of detection for resveratrol metabolites is often in the low nanogram per milliliter (ng/mL) range. nih.gov

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying this compound in biological matrices. nih.govnih.gov This technique offers direct determination of the glucuronide conjugate without the need for enzymatic hydrolysis, which was a common practice in earlier methods. nih.gov

The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile. nih.gov The mass spectrometer is operated in negative or positive ion mode, using multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to its product ions. nih.govnih.gov This high specificity minimizes interference from other compounds in the matrix. nih.gov LC-MS/MS methods can achieve high sensitivity, with lower limits of quantification (LLOQ) often in the low ng/mL range. nih.govbioperine.jp

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS), it provides a powerful tool for both quantification and structural characterization of metabolites. nih.govresearchgate.netnih.gov

UHPLC-Q-TOF-MS combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a TOF mass analyzer. nih.govresearchgate.net This enables not only the accurate quantification of known metabolites like this compound but also the identification of unknown or unexpected metabolites. researchgate.net The high resolving power of the Q-TOF allows for the differentiation of compounds with very similar mass-to-charge ratios. nih.gov This method is particularly valuable in metabolomics studies for obtaining a comprehensive profile of resveratrol metabolism. researchgate.net

Sample Preparation Strategies for Biological Samples

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte of interest from complex biological matrices.

Plasma and Serum: A common and straightforward method for plasma and serum is protein precipitation . nih.govnih.gov This is typically achieved by adding a cold organic solvent like methanol or acetonitrile to the sample, which denatures and precipitates the proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC system or further processed. nih.gov Acidification of the plasma with hydrochloric acid has also been reported prior to protein precipitation. nih.gov

Urine: Urine samples are generally less complex than plasma. A simple dilution with a suitable solvent, such as a methanol/water mixture, is often sufficient before analysis, particularly for UHPLC-MS/MS methods. acs.org For HPLC-UV analysis, an extraction procedure similar to that for plasma, involving acidification and protein precipitation, may be employed. nih.gov

Tissue Homogenates: For the analysis of this compound in tissue samples, such as pup homogenates, a more rigorous extraction is required. This typically involves homogenization of the tissue followed by protein precipitation to release the analyte into a solvent that is compatible with the analytical method. nih.gov

Bile and Feces: The analysis of resveratrol and its metabolites in bile and feces often involves a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. For fecal samples, an initial homogenization and extraction with a suitable solvent is necessary.

Assay Validation and Performance Characteristics

To ensure the reliability and accuracy of the analytical methods, they must be thoroughly validated according to international guidelines. Key validation parameters include:

Precision and Accuracy: These parameters are assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). nih.govnih.gov For this compound, the precision, expressed as the relative standard deviation (%RSD), is typically required to be below 15%, and the accuracy, expressed as the percentage of the true value, should be within 85-115%. nih.gov

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. bioperine.jpnih.gov

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a specific concentration range. nih.govbioperine.jp The relationship between the concentration and the detector response should be linear, with a correlation coefficient (r²) typically greater than 0.99. nih.gov

Recovery: Recovery experiments are performed to determine the efficiency of the extraction procedure. nih.govnih.gov This is done by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov

Table 1: HPLC-UV Method Validation Parameters for Resveratrol Metabolites

| Parameter | Plasma | Urine |

| Linearity Range | 5 - 500 ng/mL | 5 - 1000 ng/mL |

| Intra-day Variation | <10% | <10% |

| Inter-day Variation | <10% | <10% |

| Average Recovery | 58 ± 3% | 58 ± 3% |

| Limit of Quantitation | 5 ng/mL | 5 ng/mL |

| Data sourced from a study on the quantitation of trans-resveratrol and its metabolites in human plasma and urine. nih.gov |

Table 2: LC-MS/MS Method Validation for this compound in Dog Plasma

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL |

| Accuracy | 90 - 112% |

| Precision (%RSD) | ≤ 9% |

| Recovery (Low QC) | 74% |

| Recovery (Mid QC) | 77% |

| Recovery (High QC) | 73% |

| Data from a validated analytical approach for the determination of trans-resveratrol and its conjugates in dog plasma. nih.gov |

Table 3: Analytical Method Validation for trans-Resveratrol-3-O-β-D-glucuronide in Rat Plasma and Pup Homogenate

| Validation Parameter | Rat Plasma | Rat Pup Homogenate |

| Concentration Range | 96.5–11,600 ng/mL | 96.0–12,000 ng/g |

| LOQ | 96.5 ng/mL | 96.0 ng/g |

| LOD | 30.7 ng/mL | 27.3 ng/g |

| Correlation Coefficient (r) | ≥0.99 | ≥0.99 |

| Recovery (%) | 111 | 76.8 |

| Intra-day Precision (% RSD) | ≤5.7 | ≤8.6 |

| Intra-day Accuracy (% RE) | ≤ ± 5.0 | ≤ ± 3.3 |

| Inter-day Precision (% RSD) | ≤8.9 | ≤5.7 |

| Inter-day Accuracy (% RE) | ≤ ± 3.9 | ≤ ± 3.0 |

| Data from a study on the toxicity of Trans-resveratrol. nih.gov |

Challenges and Future Research Directions in Trans Resveratrol 3 O Glucuronide Research

Comprehensive Elucidation of Biological Activities and Mechanisms of Action

A significant challenge lies in fully understanding the intrinsic biological activities of trans-resveratrol 3-O-glucuronide. For a long time, it was considered merely an inactive byproduct destined for excretion. However, emerging evidence suggests it possesses its own pharmacological profile.

Detailed research has shown that this compound can inhibit the proliferation of various intestinal cancer cell lines, including CCL-228, Caco-2, and HCT-116, with IC50 values ranging from 10.1 to 16.5 μM. medchemexpress.comcaymanchem.com The mechanism appears to involve cell cycle arrest at the G1 or S phase. medchemexpress.comcaymanchem.com For instance, in SW480 intestinal cancer cells, it induces cell cycle arrest at the G0/G1 phase. caymanchem.com One proposed mechanism for its anti-cancer effects involves the A3 adenosine (B11128) receptor, leading to the depletion of cyclin D1. medchemexpress.com

Beyond anti-cancer effects, this metabolite has demonstrated other biological actions. It can bind to cyclooxygenase-1 (COX-1) with an IC50 of 150 µM, suggesting anti-inflammatory potential. caymanchem.com In liver models from arthritic rats, it has been shown to increase pyruvate (B1213749) production. medchemexpress.comcaymanchem.com Furthermore, some studies indicate that the 3-O-glucuronide of resveratrol (B1683913) may possess stronger antioxidant activity than the parent trans-resveratrol itself. nih.gov While these findings are promising, the full spectrum of its biological targets and the precise molecular mechanisms remain to be comprehensively elucidated. Future research must move beyond simple proliferation assays to explore its effects on a wider range of cellular signaling pathways, including its potential role in activating the sirtuin pathway, which is implicated in metabolism and aging. sigmaaldrich.com

Table 1: Reported In Vitro Biological Activities of this compound

| Biological Activity | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Antiproliferative | Caco-2, HCT-116, CCL-228 (Intestinal Cancer) | Inhibits cell growth with IC50 values of 16.5 µM, 10.1 µM, and 15.8 µM, respectively. Induces S phase arrest. | medchemexpress.com |

| Antiproliferative | SW480 (Intestinal Cancer) | Induces cell cycle arrest at the G0/G1 phase at a concentration of 30 µM. | caymanchem.com |

| Anti-inflammatory | Enzyme Assay | Binds to and inhibits COX-1 with an IC50 value of 150 µM. | caymanchem.com |

| Metabolic Regulation | Isolated Rat Livers (Arthritis Model) | Increases pyruvate production at a concentration of 200 µM. | medchemexpress.comcaymanchem.com |

| Antioxidant | Chemical Assays | Exhibits stronger antioxidant activity than parent trans-resveratrol. | nih.gov |

Understanding the Reversibility of Glucuronidation and Regeneration of Parent Compounds in Tissues

The low bioavailability of resveratrol is largely due to its rapid metabolism into glucuronide and sulfate (B86663) conjugates. nih.govnih.gov A pivotal question is whether these metabolites can be converted back to the parent compound, resveratrol, in target tissues. This process, known as deconjugation, is facilitated by enzymes like β-glucuronidases and sulfatases, which are present in various tissues and can be produced by gut microbiota. nih.govnih.gov

Evidence suggests that this reverse metabolism does occur and may be a key factor in resveratrol's in vivo efficacy. nih.gov For example, human aortic endothelial cells have been shown to deconjugate resveratrol metabolites back to free resveratrol, which can then exert localized effects such as modulating tissue factor, an initiator of coagulation. nih.gov This suggests that resveratrol glucuronides could act as a circulating reservoir, delivering resveratrol to specific sites where it can be reactivated. nih.gov Similarly, studies in mouse models have indicated that the lungs can metabolize resveratrol, and futile cycling between the parent compound and its conjugates might prolong its presence in lung tissue. nih.gov

The gut microbiota also plays an indispensable role. Anaerobic incubation of resveratrol glucuronides with gut bacteria has been shown to result in the complete disappearance of the conjugates and an increase in free resveratrol, highlighting the significant deconjugation capacity of the intestinal microbiome. nih.gov Understanding the tissue-specific expression and activity of β-glucuronidases is a critical area for future research. Elucidating which tissues can efficiently regenerate resveratrol from this compound will help explain the site-specific actions of orally administered resveratrol and could inform targeted therapeutic strategies.

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Accurately identifying and quantifying this compound and other metabolites in complex biological matrices like plasma, urine, and tissue homogenates is a significant analytical challenge. psu.edunih.gov The development of robust and sensitive analytical methods is essential for pharmacokinetic studies and for understanding the metabolic fate of resveratrol.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become the gold standard for this purpose. nih.govresearchgate.net These methods allow for the direct determination of resveratrol and its conjugated metabolites without requiring enzymatic hydrolysis, which was a limitation of older techniques. nih.gov Researchers have developed validated LC-MS/MS methods to simultaneously quantify resveratrol, its glucuronide, and sulfate conjugates in plasma from various species, including dogs and humans. psu.edunih.govresearchgate.net

These techniques involve specific sample preparation, such as protein precipitation, and optimized chromatographic conditions to separate the various metabolites. researchgate.net For example, different mobile phases and ionization modes (positive or negative) may be required to achieve the best sensitivity for resveratrol versus its glucuronidated and sulfated metabolites. researchgate.net Untargeted metabolomics approaches using high-resolution mass spectrometry are also being employed to capture a more comprehensive overview of how resveratrol treatment affects the entire metabolome of cells, providing a broader picture of its metabolic impact. mdpi.com Future advancements will likely focus on increasing throughput, improving sensitivity to detect low-abundance metabolites, and developing methods for intracellular metabolite analysis to better link circulating levels with concentrations at the site of action.

Table 2: Key Parameters in LC-MS/MS Analysis of Resveratrol Metabolites

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Stationary Phase | Typically a C18 column is used for reversed-phase chromatography. | A C18 column (30 × 2.0 mm) was used for separating resveratrol and its metabolites in dog plasma. | researchgate.net |

| Mobile Phase | A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. | For metabolites: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724). | researchgate.net |

| Ionization Mode | Electrospray ionization (ESI) is common, operated in either positive or negative mode depending on the analyte. | Negative mode for resveratrol and resveratrol sulfate; positive mode for resveratrol glucuronide. | researchgate.net |

| Detection | Tandem mass spectrometry (MS/MS) using modes like Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | MRM was used to identify and quantify resveratrol metabolites in human LDL and urine. | psu.edu |

Strategic Design of Novel Resveratrol Derivatives with Optimized Pharmacokinetic and Pharmacodynamic Profiles (Linking to Structure-Activity Relationships)

The extensive metabolism of resveratrol, particularly its rapid glucuronidation, limits its bioavailability and potential therapeutic application. mdpi.comnih.gov This challenge has spurred the strategic design of novel resveratrol derivatives and analogues to improve its pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SARs) of resveratrol and how its structure influences metabolism is fundamental to this effort. researchgate.netresearchgate.net

The goal is to create new molecules that either resist metabolic breakdown or are designed as prodrugs that release the active compound at a target site. mdpi.comresearchgate.net For instance, research has shown that the number and position of hydroxyl groups on the stilbene (B7821643) backbone are critical determinants of biological activity and susceptibility to metabolism. researchgate.netnih.gov By modifying these groups, scientists can alter the molecule's properties. For example, acetylated resveratrol (acetylresveratrol) can act as a prodrug, being metabolized to resveratrol within cancer cells. nih.gov

Knowledge of glucuronidation is directly applied in this design process. Since the UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, are responsible for producing this compound, derivatives can be designed to be poor substrates for these enzymes. caymanchem.comnih.gov This could involve masking the key hydroxyl groups that are targeted for glucuronidation. Other strategies include synthesizing derivatives with entirely new functional groups, such as those containing 1,3,4-oxadiazole (B1194373) and amide moieties, which have shown enhanced antibacterial activity compared to the parent resveratrol. nih.govacs.org The development of these novel compounds, informed by computational modeling and a deep understanding of metabolic pathways, represents a critical future direction to harness the therapeutic potential of the resveratrol scaffold. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trans-Resveratrol 3-O-glucuronide in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Key steps include:

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges with formic acid and methanol conditioning. Internal standards like trans-resveratrol-d4 improve accuracy .

- LC parameters : YMC Triart C18 column (3.0×50 mm), mobile phases of 10 mM ammonium formate (A) and acetonitrile (B), gradient elution (10%→90% B over 7 min) .

- MS detection : Negative ionization mode with transitions m/z 403→113 for glucuronides and m/z 227→185 for free resveratrol .

Q. How can researchers synthesize high-purity this compound for experimental use?

- Synthetic routes :

- Selective glycosylation : Protect resveratrol with acetate groups, followed by trichloroimidate-mediated glucuronidation and deprotection. This avoids low yields from traditional TBS protection .

- Heck coupling : Convergent synthesis using iodoaryl-O-glucuronide intermediates for regioselective conjugation .

- Purification : Use crystallization (e.g., methanol/ammonia elution) and confirm purity via HPLC (≥95%) and LC-MS .

Q. How does glucuronidation impact the pharmacokinetics of resveratrol?

- Bioavailability : Glucuronidation increases solubility but reduces free resveratrol in plasma. In humans, >90% of circulating resveratrol exists as glucuronides (e.g., 3-O-glucuronide) within 1–2 hours post-administration .

- Interindividual variability : Metabolism varies due to UDP-glucuronosyltransferase (UGT) polymorphisms, affecting therapeutic potential .

Advanced Research Questions

Q. What contradictions exist in the bioactivity of this compound versus its parent compound?

- Antioxidant activity : The 3-O-glucuronide retains stronger antioxidant capacity than free resveratrol in some assays, likely due to stabilized phenolic structure .

- Anti-inflammatory effects : Glucuronides show reduced COX-1 inhibition compared to resveratrol but may act as prodrugs in tissues with β-glucuronidase activity .

- Immunomodulation : In fish models, resveratrol glucuronides stimulate macrophage phagocytosis but suppress lymphocyte proliferation, suggesting tissue-specific effects .

Q. How can molecular modeling improve understanding of UGT-mediated glucuronidation?

- Approach : Docking studies with UGT isoforms (e.g., UGT1A1, UGT1A9) reveal steric and electronic factors influencing regioselectivity (3-O vs. 4'-O conjugation) .

- Validation : Compare in silico predictions with in vitro metabolism assays using recombinant UGTs .

Q. What experimental designs address challenges in studying in vivo pharmacokinetics?

- Model systems :

- Non-human primates : Grey mouse lemurs show 3-O-glucuronide as the dominant metabolite, mirroring human metabolism .

- Tissue distribution : Use radiolabeled tracers or mass spectrometry imaging to track metabolite accumulation in organs (e.g., liver, kidneys) .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for this compound?

- Metabolic reactivation : Tissue-specific β-glucuronidase can hydrolyze glucuronides, restoring free resveratrol activity in target organs (e.g., liver, tumors) .

- Assay conditions : Antioxidant activity is pH-dependent; glucuronides may act as pro-oxidants under high oxidative stress .

- Dose dependency : Low-dose glucuronides may enhance bioavailability via improved solubility, while high doses saturate metabolic pathways, altering efficacy .

Methodological Recommendations

- Standardization : Use synthetic glucuronide standards (e.g., Cayman Chemical) for quantification to avoid cross-reactivity with other metabolites .

- In vitro models : Primary hepatocytes or intestinal Caco-2 cells replicate first-pass metabolism better than cell-free systems .

- Data reporting : Include interindividual variability metrics (e.g., coefficient of variation) in pharmacokinetic studies to account for UGT polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.